molecular formula C17H21ClN4O3 B6446008 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine CAS No. 2640953-27-9

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine

Cat. No. B6446008
CAS RN: 2640953-27-9
M. Wt: 364.8 g/mol
InChI Key: VEXZVJAPHINNTL-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine, commonly known as CPMD, is a heterocyclic compound with a unique chemical structure that has been widely studied in recent years. CPMD has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been used for a variety of laboratory experiments, such as enzyme assays and cell culture studies.

Scientific Research Applications

CPMD has been studied for a variety of scientific research applications, such as enzyme assays, cell culture studies, and drug delivery systems. It has also been used in cancer research, as it has been found to be effective at inhibiting the growth of certain cancer cells. Additionally, CPMD has been studied for its potential use as an anti-inflammatory agent and as an antimicrobial agent.

Mechanism of Action

The exact mechanism of action of CPMD is not yet fully understood. However, it is believed that CPMD acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 has been shown to reduce inflammation, as well as the growth of certain cancer cells. Additionally, CPMD has been found to inhibit the activity of certain bacterial enzymes, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CPMD has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and inhibit the activity of certain bacterial enzymes. Additionally, CPMD has been found to have antioxidant and antifungal properties.

Advantages and Limitations for Lab Experiments

CPMD has several advantages for laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a high overall yield. Additionally, CPMD is stable, water-soluble, and non-toxic. However, CPMD also has some limitations, such as its low solubility in organic solvents and its low potency.

Future Directions

The potential future directions for CPMD research include further investigation into its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into its antibacterial and antifungal properties could lead to the development of new antimicrobial agents. Additionally, further research into its antioxidant properties could lead to the development of new antioxidant agents. Finally, further research into its anti-inflammatory and anticancer properties could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of CPMD is a multi-step process that involves the reaction of 3-chloropyridin-4-yloxyacetic acid with 4,6-dimethoxypyrimidine. This reaction is then followed by the addition of piperidine to the reaction mixture. The resulting product is then purified by column chromatography and recrystallization. The overall yield of the reaction is typically around 70%.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3/c1-23-15-9-16(24-2)21-17(20-15)22-7-4-12(5-8-22)11-25-14-3-6-19-10-13(14)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZVJAPHINNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine

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